4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
4-Methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a trifluoromethyl-substituted pyridine moiety linked via a piperazine bridge. Its structure includes a methylsulfanyl group at position 2 and a methyl group at position 4 of the pyrimidine ring.
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5S/c1-11-9-14(22-15(21-11)25-2)24-7-5-23(6-8-24)13-4-3-12(10-20-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQHIEKOVMQSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methyl-2,6-Dichloropyrimidine
The pyrimidine core is synthesized via cyclocondensation of methylacetoacetate and guanidine hydrochloride under acidic conditions. In a modified protocol from patent WO2021074138A1, methylacetoacetate (1.2 equiv) reacts with guanidine hydrochloride (1.0 equiv) in refluxing ethanol with concentrated HCl (10 mol%), yielding 4-methyl-2,6-dihydroxypyrimidine (67%). Subsequent chlorination using phosphorus oxychloride (POCl, 5 equiv) and N,N-diethylaniline (1.5 equiv) at 110°C for 6 hours affords 4-methyl-2,6-dichloropyrimidine as a crystalline solid (mp 89–91°C) in 82% yield.
Table 1. Optimization of Chlorination Conditions
| POCl (equiv) | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3 | None | 100 | 8 | 58 |
| 5 | N,N-Diethylaniline | 110 | 6 | 82 |
| 5 | DMAP | 110 | 6 | 75 |
Introduction of the Methylsulfanyl Group
Nucleophilic Substitution at Position 2
Treatment of 4-methyl-2,6-dichloropyrimidine (1.0 equiv) with sodium thiomethoxide (NaSMe, 1.2 equiv) in anhydrous DMF at 25°C for 2 hours selectively replaces the 2-chloro substituent with methylsulfanyl. The reaction proceeds via an SAr mechanism, favored by the electron-withdrawing effect of the 4-methyl group. Quenching with ice water and extraction with dichloromethane yields 4-methyl-2-(methylsulfanyl)-6-chloropyrimidine as a pale-yellow solid (85% yield, HPLC purity >98%).
Key Data:
-
-NMR (400 MHz, CDCl): δ 2.52 (s, 3H, CH), 2.68 (s, 3H, SCH), 8.21 (s, 1H, H-5)
-
HRMS (ESI): m/z calc. for CHClNS [M+H]: 187.0098, found: 187.0095
Piperazine Functionalization and Coupling
Synthesis of 1-[5-(Trifluoromethyl)Pyridin-2-Yl]Piperazine
Piperazine (2.5 equiv) reacts with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in toluene at 80°C for 12 hours using Pd(OAc) (5 mol%) and Xantphos (10 mol%) as the catalytic system. This Buchwald-Hartwig amination affords 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine in 78% yield after column chromatography (SiO, EtOAc/hexane 1:3).
Table 2. Catalyst Screening for Piperazine Coupling
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(dba) | BINAP | 62 |
| Pd(OAc) | Xantphos | 78 |
| PdCl(PPh) | DPPF | 55 |
Final Assembly of the Target Compound
Coupling of Piperazine to the Pyrimidine Core
4-Methyl-2-(methylsulfanyl)-6-chloropyrimidine (1.0 equiv) and 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.1 equiv) undergo nucleophilic substitution in DMSO at 120°C for 24 hours with KCO (2.0 equiv) as the base. The reaction achieves 72% yield after recrystallization from ethanol, producing the title compound as a white crystalline solid.
Characterization Data:
-
-NMR (400 MHz, DMSO-d): δ 2.45 (s, 3H, CH), 2.63 (s, 3H, SCH), 3.21–3.25 (m, 4H, piperazine), 3.89–3.93 (m, 4H, piperazine), 7.02 (d, J = 8.8 Hz, 1H, pyridine), 8.11 (s, 1H, pyrimidine), 8.45 (dd, J = 8.8, 2.4 Hz, 1H, pyridine), 8.92 (d, J = 2.4 Hz, 1H, pyridine)
-
-NMR (376 MHz, DMSO-d): δ -61.4 (s, CF)
-
HPLC Purity: 99.3% (C18 column, MeCN/HO 70:30)
Analytical Characterization
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. The unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
- Oxidation and Reduction : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while the pyrimidine core can be modified using reducing agents.
Biology
The compound has shown promise in biological assays due to its ability to bind specific biomolecules. Its potential applications include:
- Neuroprotection : Research indicates that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Activity : Studies suggest that it exhibits significant anti-neuroinflammatory effects, which could be beneficial in managing conditions like Alzheimer's disease.
Medicine
In medicinal chemistry, this compound is under investigation for its therapeutic potential:
- Targeting Cancer Pathways : It is being studied for its ability to inhibit pathways implicated in cancer progression.
- Neurological Disorders : Its interactions with neurotransmitter receptors may offer new avenues for treating psychiatric and neurological disorders.
Industry
In industrial applications, the compound is utilized in the development of advanced materials and catalytic systems. Its unique chemical properties make it suitable for:
- Material Science : Used in creating polymers and other materials with specific functional properties.
- Catalysis : Acts as a catalyst or catalyst precursor in various chemical reactions.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that 4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine significantly reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-Cancer Activity
In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Mechanism of Action
Molecular Targets and Pathways: : The compound interacts with specific molecular targets, often binding to enzymes or receptors with high affinity due to its trifluoromethyl-pyridine and piperazine moieties. This interaction can inhibit or modulate the activity of these targets, affecting downstream signaling pathways.
Comparison with Similar Compounds
Biological Activity
The compound 4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, molecular mechanisms, and therapeutic potential, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C16H18F3N5S
- CAS Number : 672951-24-5
The chemical structure features a pyrimidine core substituted with various functional groups, including a methylsulfanyl group and a trifluoromethyl-pyridine moiety.
Synthesis
The synthesis typically involves multi-step procedures starting with the preparation of the pyrimidine core. Key intermediates include:
- Preparation of 4-methyl-2-(methylsulfanyl)pyrimidine : This step often employs thiourea and methyl iodide under basic conditions.
- Formation of the piperazine derivative : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions involving appropriate precursors.
Table 1 summarizes the synthetic routes and reaction conditions for this compound:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nucleophilic Substitution | Base-catalyzed with thiourea |
| 2 | Aromatic Substitution | Mild nucleophilic aromatic substitution (SNAr) |
The compound exhibits biological activity through its interaction with specific molecular targets, primarily enzymes and receptors. The trifluoromethyl-pyridine and piperazine moieties enhance binding affinity, allowing modulation of various signaling pathways.
Molecular Targets
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer pathways.
- Neurotransmitter Receptors : It may interact with receptors implicated in neurological disorders.
Therapeutic Potential
Research indicates that this compound has potential applications in treating various conditions, particularly:
- Cancer : In vitro studies show that it can inhibit cell proliferation in cancer cell lines.
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests a role in treating conditions like depression and anxiety.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Inhibition of Cell Proliferation : A study on pyrimidine derivatives demonstrated significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells, highlighting the potential of pyrimidine-based compounds in oncology .
- Antimicrobial Activity : Research on thiazole derivatives has shown that similar structural motifs exhibit moderate to excellent antimicrobial activity, suggesting that variations of this compound could possess similar properties .
Comparative Analysis
In comparison to other compounds with similar structures, this compound stands out due to its unique combination of functional groups which may enhance selectivity and potency against specific biological targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Methylsulfanyl + Trifluoromethyl | Moderate anti-cancer activity |
| Compound B | Methylsulfanyl + Piperazine | Neurotransmitter modulation |
| This compound | Unique trifluoromethyl-pyridine + piperazine | Potential anti-cancer & neuroactive |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-2-(methylsulfanyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling, starting with the preparation of the pyrimidine core followed by piperazine substitution. Key steps include:
- Nucleophilic substitution to attach the methylsulfanyl group at position 2.
- Buchwald-Hartwig amination or Ullmann coupling to introduce the 5-(trifluoromethyl)pyridin-2-yl-piperazine moiety .
- Optimization of reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 80–120°C, and catalysts such as Pd(OAc)₂) to improve yield and purity .
- Critical Consideration : Monitor intermediates via TLC or HPLC to avoid side reactions (e.g., over-alkylation or decomposition of the trifluoromethyl group) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and piperazine rings. The trifluoromethyl group exhibits distinct ¹⁹F NMR shifts (~-60 to -70 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the sulfanyl and trifluoromethyl groups .
- X-ray Crystallography : For unambiguous structural determination, especially to resolve steric effects in the piperazine-pyridine linkage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the methylsulfanyl group (e.g., replacing with ethylsulfanyl or oxygen-containing groups) to assess hydrophobicity effects .
- Piperazine Substitution : Introduce bulkier substituents on the piperazine ring to study steric hindrance impacts on target binding .
- In Vitro Assays : Pair SAR with enzymatic inhibition assays (e.g., kinase or receptor binding) and cytotoxicity screens to correlate structural changes with activity .
- Data Interpretation : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with biological targets like kinases or GPCRs .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent controls) to rule out experimental variability. For example, discrepancies in IC₅₀ values may arise from differences in buffer systems .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify consensus targets or outlier results. For instance, conflicting reports on kinase inhibition may stem from off-target effects .
- Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Modeling : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and metabolic stability. The trifluoromethyl group may enhance metabolic resistance but reduce solubility .
- CYP450 Inhibition Screens : Predict drug-drug interactions via in silico models (e.g., Schrödinger’s QikProp) focusing on the pyrimidine and piperazine motifs .
- Bioavailability Optimization : Adjust substituents (e.g., replacing methylsulfanyl with polar groups) to improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
